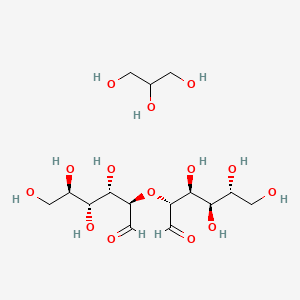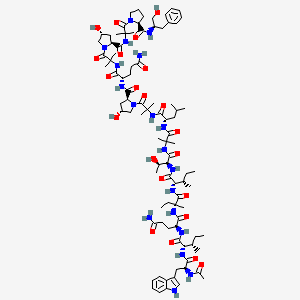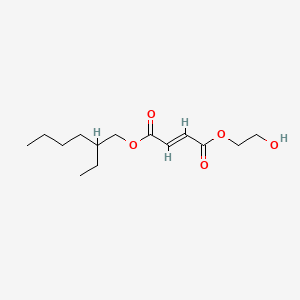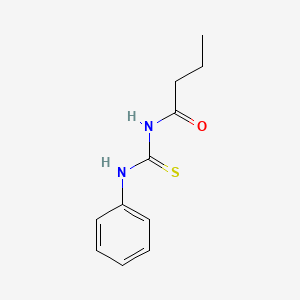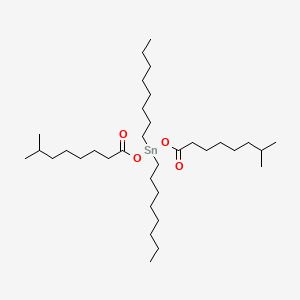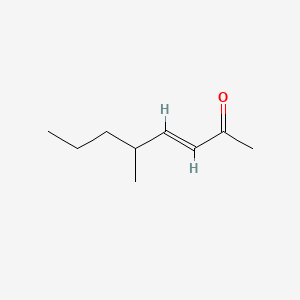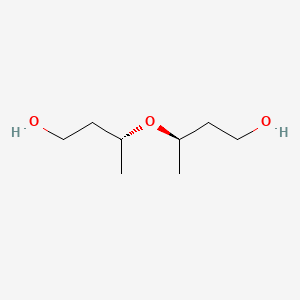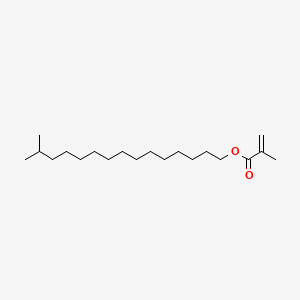
1-Acetyl-2-(2-chloroethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-2-(2-chloroethyl)pyrrolidine is an organic compound with the molecular formula C8H14ClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions: 1-Acetyl-2-(2-chloroethyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 2-chloroethylamine hydrochloride with pyrrolidine in the presence of a base, followed by acetylation using acetic anhydride. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran
Catalysts: Base catalysts such as triethylamine or sodium hydroxide
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process.
化学反応の分析
Types of Reactions: 1-Acetyl-2-(2-chloroethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
1-Acetyl-2-(2-chloroethyl)pyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-acetyl-2-(2-chloroethyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. Pathways involved may include:
Enzyme Inhibition: Inhibiting specific enzymes by forming stable adducts.
Receptor Modulation: Binding to receptors and altering their signaling pathways.
類似化合物との比較
1-(2-Chloroethyl)pyrrolidine: Similar structure but lacks the acetyl group.
2-(2-Chloroethyl)pyrrolidine: Positional isomer with different chemical properties.
N-Acetylpyrrolidine: Lacks the chloroethyl group.
特性
CAS番号 |
94157-95-6 |
|---|---|
分子式 |
C8H14ClNO |
分子量 |
175.65 g/mol |
IUPAC名 |
1-[2-(2-chloroethyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C8H14ClNO/c1-7(11)10-6-2-3-8(10)4-5-9/h8H,2-6H2,1H3 |
InChIキー |
WLNNEGUFXLRIMD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCCC1CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


